(Z)-(4-ethylphenyl)-hydroxyimino-oxidoazanium
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Overview
Description
(Z)-(4-ethylphenyl)-hydroxyimino-oxidoazanium is a chemical compound with a unique structure that includes an oxidoazanium group and a hydroxyimino group attached to a 4-ethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(4-ethylphenyl)-hydroxyimino-oxidoazanium typically involves the reaction of 4-ethylphenylamine with nitrous acid to form the corresponding diazonium salt. This intermediate is then treated with hydroxylamine to yield the hydroxyimino derivative. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using an aqueous medium to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as recrystallization and chromatography may be employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(Z)-(4-ethylphenyl)-hydroxyimino-oxidoazanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
(Z)-(4-ethylphenyl)-hydroxyimino-oxidoazanium has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-(4-ethylphenyl)-hydroxyimino-oxidoazanium involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The oxidoazanium group may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-(4-methylphenyl)-hydroxyimino-oxidoazanium
- (Z)-(4-chlorophenyl)-hydroxyimino-oxidoazanium
- (Z)-(4-bromophenyl)-hydroxyimino-oxidoazanium
Uniqueness
(Z)-(4-ethylphenyl)-hydroxyimino-oxidoazanium is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
(Z)-(4-ethylphenyl)-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C8H10N2O2/c1-2-7-3-5-8(6-4-7)10(12)9-11/h3-6,11H,2H2,1H3/b10-9- |
InChI Key |
IEZQXHOJKOUVJP-KTKRTIGZSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/[N+](=N/O)/[O-] |
Canonical SMILES |
CCC1=CC=C(C=C1)[N+](=NO)[O-] |
Origin of Product |
United States |
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